molecular formula C14H19NO4 B1313165 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid CAS No. 76315-01-0

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B1313165
CAS No.: 76315-01-0
M. Wt: 265.3 g/mol
InChI Key: JTJQIUJKAQDRJR-UHFFFAOYSA-N
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Description

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is a derivative of glycine, an amino acid. This compound is often used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl group is a common protecting group for amines, making this compound valuable in peptide synthesis and other chemical processes.

Biochemical Analysis

Biochemical Properties

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is involved in biochemical reactions primarily as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. This compound interacts with enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces, which stabilize the intermediate structures during peptide bond formation .

Cellular Effects

In cellular environments, this compound can influence various cellular processes. It affects cell signaling pathways by modulating the availability of free amino acids, which are essential for protein synthesis and cellular metabolism. This compound can impact gene expression by altering the levels of amino acids available for the synthesis of transcription factors and other regulatory proteins . Additionally, it may affect cellular metabolism by participating in the synthesis of peptides and proteins, which are crucial for cell function and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected amino acid in peptide synthesis. The Boc group is cleaved under acidic conditions, releasing the free amino group, which can then participate in peptide bond formation. This process involves nucleophilic addition-elimination reactions, where the amino group attacks the carbonyl carbon of another amino acid, forming a peptide bond . The compound may also interact with enzymes that catalyze these reactions, such as peptidyl transferases, through hydrogen bonding and other non-covalent interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, leading to the release of the free amino group . Long-term effects on cellular function may include changes in protein synthesis and cellular metabolism due to the availability of free amino acids . In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for its use in various biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can enhance protein synthesis by providing a source of protected amino acids . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which catalyze the formation and cleavage of peptide bonds . The compound may also affect metabolic flux by altering the levels of free amino acids and peptides available for various biochemical processes . Additionally, it can influence metabolite levels by participating in the synthesis and degradation of peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to cross cellular membranes and accumulate in target tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and processing occur . The compound’s activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate remains a standard method, with the reaction conditions optimized for higher yields and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Palladium on carbon, hydrogen gas.

Major Products Formed

Scientific Research Applications

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is unique due to its combination of a benzyl group and a tert-butoxycarbonyl group, providing dual protection. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

IUPAC Name

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJQIUJKAQDRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441164
Record name 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76315-01-0
Record name 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzylglycine hydrochloride (7.38 g, 36.6 mmol), tert-butyl azidoformate (10.7 mL, 73.2 mmol) and sodium bicarbonate (12.3 g) were reacted in 150 mL dioxane/H2O-1:1 (v/v) at 45° (24 hr) and then at room temperature (24 h). The reaction suspension was evaporated to dryness and the resulting white residue was dissolved in 200 mL glacial acetic acid/H2O--1:1(v/v) with cooling to 4°. Water (800 ml) was slowly added with rapid stirring and cooling. The resulting turbid solution was seeded with Boc-N-benzyl-glycine obtained from Method A and allowed to stand in an ice bath for 30 min. The resulting material was gathered by filtration, washed with water followed by petroleum ether (bp 30°-75°) and dried to give 8.34 g (86%) of crude product as a white solid. Recrystallization from dichloromethane petroleum ether (bp 30°-75°) gave 7.34 g (76%) of white, crystalline product identical to Boc-N-benzylglycine (Method A) by NMR and melting point (106°).
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7.38 g
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10.7 mL
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12.3 g
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150 mL
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Synthesis routes and methods II

Procedure details

N-Benzylglycine ethyl ester hydrochloride was converted to N-benzyl-N-t-butoxycarbonylglycine ethyl ester using di-t-butyl dicarbonate under standard conditions. The ethyl ester was saponified using sodium hydroxide in methanol to give the title compound.
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Synthesis routes and methods III

Procedure details

To a cold (−20°) suspension of 60% NaH (120 g, 3.00 mol) in THF (700 mL) was added (30 min) a solution of Boc-glycine (175 g, 1.00 mol) in THF (300 mL). Thereafter, benzyl bromide was added to the mixture. After 15 min, the cooling bath was removed. The reaction mixture was stirred at room temperature for 1 h and then heated at reflux for 16 h. The reaction mixture was cooled to 0°. H2O (˜50 mL) was added dropwise over a 30 min period. After another 30 min, H2O (600 mL) was added. The mixture was washed with hexane (3×500 mL). 1N Aqueous HCl (1.3 L) was added slowly to the aqueous layer, followed by the addition of 4N aqueous HCl (300 mL). The aqueous solution was extracted with EtOAc (1.5 L) and then CH2C12 (3×500 mL). The combined organic layers were serially washed with H2O and brine, dried (MgSO4, Na2SO4, charcoal), filtered through diatomaceous earth and concentrated under reduced pressure to give the title compound (241 g, 91% yield) as a pale yellow solid: Mp 94-97°; 1H NMR (400 MHz, DMSO-d6) δ10.5 (broad s, 1H), 7.23-7.33 (m, 5H), 4.40 (s, 2H), 3.80, 3.72 (2s, 2H), 1.38, 1.35 (2s, 9H); MS (FAB) m/z 266 (MH)+; Anal. Calcd for C14H19NO4 (and accounting for water content, 0.58% w/w as determined by Karl Fisher analysis): C, 63.01; H, 7.26; N, 5.25. Found: C, 62.79; H, 7.14; N, 5.13.
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120 g
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700 mL
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300 mL
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91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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